molecular formula C23H20N2O2S B11188442 3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11188442
M. Wt: 388.5 g/mol
InChI Key: WMBCKAWHPQASSN-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the Methylphenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions using thiols and alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the quinazolinone core or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and thiols are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like 3-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE might be investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, thereby modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
  • **3-(2-HYDROXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
  • **3-(2-CHLOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 3-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. The presence of the methoxy group, for example, might enhance its solubility and alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H20N2O2S/c1-16-8-7-9-17(14-16)15-28-23-24-19-11-4-3-10-18(19)22(26)25(23)20-12-5-6-13-21(20)27-2/h3-14H,15H2,1-2H3

InChI Key

WMBCKAWHPQASSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC

Origin of Product

United States

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